molecular formula C18H19NO3S3 B2523981 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide CAS No. 2210141-55-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2523981
CAS RN: 2210141-55-0
M. Wt: 393.53
InChI Key: IKRQOIHSFFVBFN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, such as condensation or redox reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry could be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions needed for these reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis could be used .

Scientific Research Applications

Novel Brominated Flame Retardants

Research on novel brominated flame retardants (NBFRs) in indoor environments highlights the importance of understanding chemical compounds' occurrence and impact. Studies reveal significant gaps in our knowledge of NBFRs, emphasizing the need for comprehensive research on their environmental fate and toxicity. This area exemplifies the scientific community's interest in analyzing new chemical entities for potential environmental and health implications (Zuiderveen, Slootweg, & de Boer, 2020).

Conversion of Plant Biomass to Furan Derivatives

The conversion of plant biomass into furan derivatives demonstrates the scientific exploration of sustainable sources for chemical industry feedstocks. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal for producing various materials, highlighting the role of innovative compounds in advancing green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Antibody-Based Methods for Environmental and Food Analysis

Antibody-based methods for detecting and quantifying chemical compounds in environmental and food matrices showcase the application of biotechnological approaches in analytical chemistry. This research avenue underscores the interdisciplinary nature of modern scientific investigations, bridging chemistry, biology, and environmental sciences to address global challenges (Fránek & Hruška, 2018).

Photosensitive Protecting Groups

The utilization of photosensitive protecting groups in synthetic chemistry illustrates the nuanced control required in chemical synthesis. This area of research is crucial for developing methodologies that allow selective activation or deactivation of functional groups, facilitating complex synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Safety And Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S3/c1-12-3-4-13(2)18(9-12)25(21,22)19-10-15(20)17-6-5-16(24-17)14-7-8-23-11-14/h3-9,11,15,19-20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRQOIHSFFVBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

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